[(6-Chloropyridin-3-yl)methyl](3,3-difluoroprop-2-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound with a complex structure that includes a chloropyridine ring and a difluoropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3,3-difluoroprop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dimethyl sulfoxide (DMSO) or methanol.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [(6-Chloropyridin-3-yl)methyl]methylamine and 2-chloro-5-(methylaminomethyl)pyridine.
Uniqueness: The presence of the difluoropropenyl group and the specific substitution pattern on the pyridine ring make it distinct from other related compounds.
This detailed article provides a comprehensive overview of (6-Chloropyridin-3-yl)methylpropanedinitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647839-54-1 |
---|---|
Molecular Formula |
C12H8ClF2N3 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(3,3-difluoroprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C12H8ClF2N3/c13-10-2-1-9(6-18-10)5-12(7-16,8-17)4-3-11(14)15/h1-3,6H,4-5H2 |
InChI Key |
NWJSTRRZPZRILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CC=C(F)F)(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.